molecular formula C10H16O2 B15333168 2-Methyl-6-oxaspiro[4.5]decan-9-one

2-Methyl-6-oxaspiro[4.5]decan-9-one

Cat. No.: B15333168
M. Wt: 168.23 g/mol
InChI Key: JKGRBMGRSDWQPN-UHFFFAOYSA-N
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Description

2-Methyl-6-oxaspiro[4.5]decan-9-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-6-oxaspiro[4.5]decan-9-one

InChI

InChI=1S/C10H16O2/c1-8-2-4-10(6-8)7-9(11)3-5-12-10/h8H,2-7H2,1H3

InChI Key

JKGRBMGRSDWQPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CC(=O)CCO2

Origin of Product

United States

Significance of Spirocyclic Systems in Organic Chemistry and Natural Products

Spirocyclic systems are a fascinating class of molecules characterized by two or more rings connected by a single, common atom known as the spiro atom. wikipedia.orgtandfonline.com This structural motif imparts a distinct three-dimensionality, moving away from the often flat structures of many aromatic and heterocyclic compounds. tandfonline.comencyclopedia.pub The rigidity of the spiro junction fixes the spatial orientation of substituents, which is a crucial factor for effective interaction with biological targets like proteins. researchgate.netnih.gov

The unique architecture of spirocycles offers a balance of conformational rigidity and flexibility. This allows them to adapt to various biological targets, potentially increasing the success rate of identifying bioactive compounds. encyclopedia.pub Consequently, spirocyclic frameworks are considered "privileged structures" in medicinal chemistry and are increasingly incorporated into drug candidates. nih.govrsc.org

Nature itself provides numerous examples of spirocyclic compounds, which are found in a wide array of natural products isolated from sources ranging from plants and fungi to marine sponges. nih.govrsc.org These naturally occurring spirocycles often exhibit significant biological activity. encyclopedia.pub Prominent examples of spiro-containing drugs on the World Health Organization's list of essential medicines include the antifungal agent griseofulvin (B1672149) and the diuretic spironolactone. rsc.org The prevalence and success of these compounds underscore the importance of the spirocyclic scaffold in the development of novel therapeutics. walshmedicalmedia.com

Overview of Oxaspiroketones and Their Research Context

Within the diverse family of spirocycles, those containing both an ether (oxa) and a ketone functional group, known as oxaspiroketones, represent an important subclass. The presence of oxygen atoms in the form of ethers and ketones introduces polarity and hydrogen-bonding capabilities, which can significantly influence a molecule's pharmacokinetic properties and its ability to bind to biological targets.

A well-known type of oxaspirocycle is the spiroketal, a core structure found in numerous natural products with a wide range of biological activities. Another related group is the spirolactones (cyclic esters), which are also prevalent in nature. nih.gov For instance, 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a natural compound noted for its radical scavenging and anti-inflammatory properties. biosynth.com The research into such compounds is often driven by their potential as leads in drug discovery. The synthesis of these complex three-dimensional structures presents a considerable challenge, and developing new, efficient synthetic methodologies is an active area of research in organic chemistry. researchgate.net

Structural Characteristics and Nomenclature of 2 Methyl 6 Oxaspiro 4.5 Decan 9 One

Strategies for Spirocyclic Ketone Ring System Construction

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and frequently employed strategy for the construction of spiroketals. researchgate.net This approach typically involves a pre-functionalized linear precursor that undergoes cyclization to form the spirocyclic system. A common method is the acid-catalyzed cyclization of a suitable dihydroxyketone. researchgate.net This process often proceeds under thermodynamic control, favoring the formation of the most stable spiroketal isomer. mdpi.com

Alternative intramolecular approaches include the dehydrohalogenation of 2-(ω-bromoalkyl)cycloalkanones and the intramolecular dehydration of precursors like 2-(2-hydroxyethyl)cyclohexanone. scilit.com These methods rely on the formation of a reactive intermediate that subsequently undergoes cyclization. Strain-release driven spirocyclization has also been demonstrated as a viable strategy, for instance, in the reaction of azabicyclo[1.1.0]butyl ketones. bris.ac.uk

The following table provides a summary of various intramolecular cyclization strategies for spiroketal synthesis.

Cyclization StrategyPrecursor TypeConditionsKey Features
Acid-Catalyzed SpiroketalizationDihydroxyketoneAcidic (e.g., H₂SO₄, PPTS)Thermodynamically controlled, favors stable isomers. researchgate.netmdpi.com
Dehydrohalogenation2-(ω-Bromoalkyl)cycloalkanoneBaseFormation of a carbon-carbon bond via elimination of HBr. scilit.com
Intramolecular Dehydration2-(2-Hydroxyethyl)cyclohexanoneAcidFormation of an enol ether followed by cyclization. scilit.com
Strain-Release Driven SpirocyclizationAzabicyclo[1.1.0]butyl KetoneElectrophilic ActivationUtilizes the inherent strain of the starting material to drive cyclization. bris.ac.uk

Intermolecular Reaction Pathways to the Spirocore

While intramolecular reactions are prevalent, intermolecular pathways also offer efficient routes to spirocyclic ketones. These strategies often involve the coupling of two or more simpler fragments to assemble the spirocyclic core in a convergent manner.

One notable example is the dialkylation of ketonic substrates with α,ω-dihaloalkanes. scilit.com This method allows for the construction of the spirocyclic framework through the sequential formation of two new carbon-carbon bonds. Similarly, Guareschi imide dialkylations provide a route to nitrogen-containing spirocycles. scilit.com Michael additions followed by intramolecular eliminations or cyclizations also represent a powerful intermolecular strategy for accessing spirocyclic systems. scilit.com

A summary of intermolecular strategies is presented in the table below.

Reaction TypeReactantsKey Features
Dialkylation of KetonesKetone, α,ω-DihaloalkaneStepwise formation of two C-C bonds. scilit.com
Guareschi Imide DialkylationGuareschi Imide, DihaloalkaneSynthesis of nitrogen-containing spirocycles. scilit.com
Michael Addition/CyclizationEnone, NucleophileConvergent approach to complex spirocycles. scilit.com

Tandem and Cascade Reaction Sequences (e.g., Prins/Pinacol-type Reactions)

Tandem and cascade reactions have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules, including spiroketals. These sequences involve multiple bond-forming events in a single synthetic operation, often leading to a significant increase in molecular complexity.

A notable example is the Prins/pinacol cascade process, which has been successfully applied to the synthesis of oxaspiro[4.5]decan-1-one scaffolds. rsc.org This reaction typically involves the Lewis acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, initiating a Prins cyclization followed by a pinacol-type rearrangement to furnish the spirocyclic ketone. rsc.orgthieme-connect.de The reaction proceeds through an oxocarbenium ion intermediate which is attacked by an internal olefin, generating a carbocation that then undergoes a 1,2-shift. thieme-connect.de This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants. rsc.org

Another powerful cascade approach involves the use of transition metal catalysis. For instance, gold and iridium sequential catalysis has been utilized in the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides to afford spiroketals with excellent enantioselectivities. nih.gov

Precursor Design and Stereocontrol in Synthesis

The successful synthesis of a specific stereoisomer of this compound hinges on the careful design of starting materials and the application of stereoselective synthetic techniques.

Design of Starting Materials for Spiroformation

The structure of the precursor molecule is critical in dictating the outcome of the spirocyclization reaction. For intramolecular cyclizations, the linear precursor must contain all the necessary atoms and functional groups in the correct positions to facilitate the desired ring closure. For instance, in the synthesis of spiroketals from dihydroxy ketones, the relative stereochemistry of the hydroxyl groups in the precursor can influence the stereochemistry of the resulting spiroketal. mdpi.com

The use of nitroalkanes as carbanionic precursors offers a versatile approach to the assembly of dihydroxy ketone frameworks suitable for spiroketal preparation. mdpi.com Carbon-carbon bond formation can be achieved through nitroaldol and Michael reactions, with subsequent conversion of the nitro group to a carbonyl via the Nef reaction. mdpi.com Dithianes are also valuable acyl anion equivalents that can be employed in alkylation reactions to construct the necessary carbon skeleton. mdpi.com

The following table highlights key considerations in precursor design.

Precursor TypeKey Design FeatureSynthetic Utility
Dihydroxy KetoneStereochemistry of hydroxyl groupsInfluences the stereochemical outcome of acid-catalyzed spiroketalization. mdpi.com
NitroalkaneVersatile carbanionic precursorAllows for C-C bond formation via nitroaldol and Michael reactions. mdpi.com
DithianeAcyl anion equivalentUseful for alkylation reactions to build the carbon framework. mdpi.com
o-AlkynylacetophenonesIn situ generation of reactive intermediatesCan participate in stereoselective allylation/spiroketalization sequences. nih.gov

Diastereoselective and Enantioselective Synthesis Techniques

Controlling the stereochemistry at the spirocenter and any other stereogenic centers within the molecule is a significant challenge in the synthesis of compounds like this compound. Both diastereoselective and enantioselective methods are crucial for accessing single, pure stereoisomers.

Diastereoselectivity is often achieved by taking advantage of the inherent steric and electronic properties of the substrate and reagents. For example, in the hetero-Diels-Alder reaction for the synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives, excellent diastereoselectivity has been achieved. rsc.org

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often accomplished using chiral catalysts or auxiliaries. A ternary catalytic system consisting of iridium, silver, and an acid has been reported for the highly diastereo- and enantioselective synthesis of bisbenzannulated nih.govnih.gov-spiroketals. nih.gov Similarly, a gold and iridium sequential catalytic system has enabled the enantioselective cascade reaction to produce spiroketals and spiroaminals. nih.gov Kinetically-controlled spiroketal-forming reactions are also being developed to provide stereocontrolled access to specific anomeric stereoisomers, which is particularly important as thermodynamically-controlled reactions often yield a mixture of products. mskcc.org

The table below summarizes some stereoselective techniques.

TechniqueCatalyst/ReagentOutcome
Asymmetric CatalysisIridium/Silver/Acid Ternary SystemHigh diastereo- and enantioselectivity in spiroketal synthesis. nih.gov
Sequential CatalysisGold and Iridium CatalystsEnantioselective synthesis of spiroketals and spiroaminals. nih.gov
Chiral Phosphoric Acid CatalysisBINOL-derived phosphoric acidsEnantioselective synthesis of spiroisindolinones.
Kinetic SpirocyclizationTi(Oi-Pr)₄Stereocontrolled access to specific anomeric stereoisomers. mskcc.org

Influence of Reaction Conditions on Stereochemical Outcome

The three-dimensional arrangement of atoms in spirocyclic molecules is critical to their function and activity. Consequently, controlling the stereochemical outcome of synthetic reactions is a primary focus in the chemistry of oxaspiro compounds. The formation of stereoisomers can be heavily influenced by reaction parameters such as temperature, solvent, and the nature of the reagents used.

In the synthesis of polysubstituted housanes and spiro-oxa-housanes, for instance, reactions are often conducted under mild conditions, such as at 20 °C in a solvent like dry dichloromethane (B109758) (DCM), to achieve high stereoselectivity. nih.gov The choice of photocatalyst and light source are also critical variables. nih.gov For example, visible-light-mediated, catalytic approaches have been developed that afford excellent diastereoselectivity. nih.gov

The stereochemical course of a reaction can also be dictated by the thermodynamics of the process. In the acid-mediated cyclization leading to spiroketals, a mixture of interconvertible diastereomers can sometimes be formed. acs.org For instance, the cleavage of a p-methoxybenzyl (PMB) ether followed by acid-mediated cyclization can yield a separable mixture of diastereomers. acs.org The ratio of these diastereomers can be influenced by the reaction conditions, with the potential for equilibration to the thermodynamically more stable isomer.

Research into the synthesis of dispirocyclic compounds via intramolecular Michael addition has shown that temperature and the choice of base are critical for controlling the reaction. mdpi.com For example, conducting the reaction at -20 °C with a catalytic amount of sodium hydroxide (B78521) in a mixture of dichloromethane and methanol (B129727) can lead to good yields of the desired products. mdpi.com However, changing the base to a stronger one like potassium tert-butoxide (tBuOK) at room temperature can lead to complete decomposition of the starting material. mdpi.com

Table 1: Effect of Base on the Intramolecular Michael Addition for Dispirocycle Synthesis mdpi.com

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1NaOH (0.2)CH₂Cl₂/CH₃OH (5:1)-2093 (2a/2'a)
2LiOH (0.2)CH₂Cl₂/CH₃OH (5:1)-2085 (2a/2'a)
3CH₃ONa (0.2)CH₂Cl₂/CH₃OH (5:1)-2065 (2a/2'a)
4tBuOK (0.2)tBuOHrtDecomposition
5K₂CO₃ (1.0)CH₂Cl₂/CH₃OH (5:1)-2050 (overall)

Yields correspond to the combined diastereomeric products.

Modern Synthetic Techniques and Catalysis in Oxaspiro Chemistry

The synthesis of complex molecules like this compound benefits greatly from modern synthetic methods that employ catalytic systems to enhance efficiency, selectivity, and yield. These techniques are crucial for constructing the intricate oxaspirocyclic scaffold.

Lewis Acid-Catalyzed Cyclizations

Lewis acid catalysis is a powerful tool in organic synthesis, activating substrates and facilitating bond formation. wikipedia.org In the context of oxaspiro chemistry, Lewis acids are frequently used to promote cyclization reactions, often with a high degree of stereocontrol. wikipedia.org They function by coordinating to a Lewis basic site in the substrate, such as a carbonyl oxygen, which increases the electrophilicity of the molecule and lowers the activation energy for subsequent reactions. youtube.comnih.gov

Commonly used Lewis acids in these syntheses include main group metal-based compounds like boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄), as well as transition metal-based catalysts such as titanium tetrachloride (TiCl₄). wikipedia.orgacs.org For instance, a regio- and stereoselective cyclization between isatins and 5-methoxyoxazoles has been successfully developed using a catalytic amount of titanium(IV) chloride to produce spiro[3,3′-oxindoleoxazolines] in excellent yields and diastereoselectivity. acs.org

In the synthesis of a spiroketal subunit of Neaumycin B, a BF₃·OEt₂ promoted aldol (B89426) reaction was a key step. acs.org This was followed by an acid-mediated cyclization to form the spiroketal core. acs.org The choice of a chiral Lewis acid can also be employed to achieve asymmetric catalysis, leading to the selective formation of one enantiomer. youtube.com

Table 2: Examples of Lewis Acid-Catalyzed Reactions in Spirocycle Synthesis

Reaction TypeLewis AcidSubstrate ExampleProduct TypeReference
CyclizationTitanium(IV) chlorideIsatins and 5-methoxyoxazolesSpiro[3,3′-oxindoleoxazolines] acs.org
Aldol ReactionBF₃·OEt₂Enolsilane and Aldehydeβ-hydroxy ketone acs.org
Carbonyl-Ene ReactionMe₂AlClAldehydes and MethylenecyclohexaneUnsaturated alcohols nih.gov

Base-Mediated Conditions

Base-mediated reactions offer an alternative and often complementary approach to the synthesis of oxaspirocycles. Bases can be used to deprotonate acidic protons, initiating intramolecular cyclizations and rearrangement cascades. For example, an unprecedented cesium carbonate (Cs₂CO₃)-mediated intramolecular cyclization/rearrangement has been used to transform α-nitroethylallenic esters into functionalized pyrrolin-2-ones under mild conditions. nih.gov

In the construction of complex dispirocyclic skeletons, a highly regioselective intramolecular Michael addition can be achieved under mild, transition-metal-free conditions using a base catalyst. mdpi.com The reaction of a quinone derivative with a catalytic amount of sodium hydroxide (NaOH) in a mixed solvent system at low temperatures afforded the desired dispirocyclic products in good to excellent yields. mdpi.com The choice of base and its concentration are critical, as stronger bases or different conditions can lead to side reactions or decomposition. mdpi.com

Multi-Component Reactions for Spirocyclic Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making it highly attractive for the synthesis of spirocyclic scaffolds. researchgate.net

Numerous named MCRs, such as the Biginelli, Strecker, Hantzsch, and Ugi reactions, have been adapted for the synthesis of heterocyclic and spirocyclic compounds. nih.gov For instance, a three-component, one-pot procedure has been developed for the assembly of the spiroisoxazoline nucleus from commercially available starting materials, providing the target compounds in high yields without the need for chromatographic purification. nih.gov Similarly, three-component condensations of phenols with aldehydes and nitriles under acid catalysis have been used to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net The use of microwave irradiation can further accelerate these reactions and improve yields. rsc.org

The power of MCRs lies in their ability to construct complex molecular architectures in a convergent and efficient manner, which is particularly advantageous for building the often sterically congested frameworks of spirocycles. researchgate.netthieme-connect.de

Carbonyl Group Transformations

The ketone functionality in the six-membered ring is a versatile handle for numerous chemical modifications.

Reduction Reactions to Alcohols

The carbonyl group of spiroketones like this compound can be reduced to the corresponding secondary alcohol, yielding 2-Methyl-6-oxaspiro[4.5]decan-9-ol. This transformation is a fundamental reaction in organic synthesis.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to different diastereomers of the resulting alcohol. The approach of the hydride reagent to the carbonyl carbon is directed by the steric hindrance imposed by the spirocyclic system.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. These reactions are pivotal for building molecular complexity.

Examples of Nucleophilic Additions:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) introduces a new carbon-carbon bond at the carbonyl carbon, forming a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Condensation Reactions:

Aldol Condensation: In the presence of a base or acid, the enolate of this compound can react with another carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a weak base leads to the formation of a new carbon-carbon double bond.

Alpha-Functionalization (e.g., Alpha-Alkylation, Alpha-Halogenation)

The α-carbons adjacent to the carbonyl group can be functionalized through the formation of an enolate intermediate.

α-Alkylation: Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with an alkyl halide to introduce an alkyl group at the α-position. The regioselectivity of this reaction (at C8 or C10) is influenced by both kinetic and thermodynamic control.

α-Halogenation: In the presence of an acid or base, the ketone can react with halogens (e.g., Br₂, Cl₂) to introduce a halogen atom at the α-position. For instance, a related compound, 1-oxaspiro[4.5]decan-2-one, has been shown to undergo diastereoselective enolate azidation to provide an α-azido lactone. researchgate.netcolab.ws

Ether Ring Transformations

The tetrahydropyran (B127337) ring is generally more stable than the carbonyl group; however, under specific conditions, it can undergo transformations.

Ring-Opening Reactions and Rearrangements

The ether linkage can be cleaved under acidic conditions, particularly with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.comlibretexts.org The regioselectivity of the ring opening is dependent on the reaction conditions and the substitution pattern of the spirocycle. libretexts.org

Rearrangement reactions can also be induced under acidic or thermal conditions, potentially leading to the formation of different heterocyclic or carbocyclic systems.

Functionalization of the Tetrahydropyran Ring Moiety

Direct functionalization of the saturated tetrahydropyran ring is challenging due to the lack of reactive sites. However, modifications can be achieved through multi-step sequences that may involve initial ring opening, functionalization of the resulting acyclic intermediate, and subsequent ring closure.

For instance, the synthesis of derivatives with substituents on the tetrahydropyran ring often involves starting from precursors that already contain the desired functionality before the spirocyclization step.

Reactions Involving the Methyl Group and Cyclohexane Moiety

Selective Functionalization of the Methyl Group

There is no available scientific literature detailing the selective functionalization of the methyl group at the C2 position of this compound. In theory, this methyl group could be a target for various transformations, such as free-radical halogenation or oxidation to an alcohol, aldehyde, or carboxylic acid. However, the specific reagents, reaction conditions, and the influence of the spiroketal framework on such reactions have not been experimentally determined or reported.

Derivatization of the Cyclohexane Ring System

Similarly, the derivatization of the cyclohexane ring within this compound is an area lacking specific research. The presence of the ketone at C9 suggests that reactions typical of cyclohexanones could be possible. These might include alpha-halogenation, alpha-alkylation, or condensation reactions. The stereochemical and electronic effects of the spiro-fused tetrahydrofuran (B95107) ring on the reactivity of the cyclohexanone (B45756) moiety are unknown.

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 6 Oxaspiro 4.5 Decan 9 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, and its application to 2-Methyl-6-oxaspiro[4.5]decan-9-one derivatives is no exception. Through various NMR experiments, detailed information about the molecular framework and spatial arrangement of atoms can be obtained.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in derivatives of 2-azaspiro[4.5]deca-6,9-dien-8-ones, ¹H NMR spectra can reveal characteristic signals for geminal methyl groups, methylene (B1212753) protons, and olefinic protons, aiding in the initial structural assignment. researchgate.net

Two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the connection of different molecular fragments. These techniques have been successfully employed to confirm the structure of complex spirane systems. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-one Derivative researchgate.net

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C(gem)-CH₃1.37–1.49 (s)N/A
C-CH₂2.00–2.20 (s)N/A
C=CH6.23–6.40 (s)N/A
C⁸N/A186.26
Note: This table is illustrative and based on data for a related class of compounds. Exact chemical shifts for this compound would require specific experimental data.

Dynamic NMR (DNMR) is a powerful technique used to study the rates and energetics of conformational changes in molecules. For spirocyclic systems like this compound, which can exist in different ring conformations (e.g., chair, boat, twist-boat), DNMR can provide valuable insights. nih.govnih.gov By analyzing changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for processes like ring inversion.

For example, studies on related spiro compounds have shown that differences in the chemical shifts of axial and equatorial protons can be attributed to the energy differences between various ring orientations. nih.gov In some cases, slow exchange between rotamers due to hindered bond rotation can be directly observed in the NMR spectrum, appearing as doubled peaks. copernicus.org This allows for the quantification of the populations of different conformers and the energy barriers between them. copernicus.org

NMR spectroscopy is crucial for determining the relative and absolute stereochemistry of chiral centers in molecules like this compound. Coupling constants (J-values) obtained from ¹H NMR spectra can help elucidate the dihedral angles between adjacent protons, providing information about their relative orientation (e.g., cis or trans).

Furthermore, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify protons that are close in space, even if they are not directly bonded. This is particularly useful for establishing the stereochemistry at the spiro center and other chiral carbons in the molecule. The combination of coupling constant analysis and NOE data allows for a detailed 3D structural model to be built.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for analyzing its purity and identifying components in a mixture.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). news-medical.net This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in its identification. For a compound like this compound (C₁₀H₁₆O₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (168.11503 g/mol ). HRMS is often performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. mdpi.com

Table 2: Example of HRMS Data for a BODIPY Derivative mdpi.com

IonCalculated m/zFound m/z
[M + H]⁺371.1489371.1492
Note: This table illustrates the precision of HRMS with data from a different compound class.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

In the context of this compound, which is an intermediate in the synthesis of the drug Oliceridine, LC-MS and GC-MS would be used to monitor the progress of the reaction and to ensure the purity of the final product. qingmupharm.comnih.gov These techniques can separate the desired product from starting materials, byproducts, and other impurities, with the mass spectrometer providing identification of each separated component. The NIST Chemistry WebBook provides gas chromatography data for related compounds, which can be a valuable reference. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive analytical tool for identifying functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are quantized and characteristic of specific bonds and molecular substructures. While both techniques provide information about molecular vibrations, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Consequently, the selection rules for a vibration to be IR or Raman active differ, making these techniques complementary.

For a molecule like this compound, the key functional groups include the carbonyl group (C=O) of the ketone, the ether linkage (C-O-C) within the spiroketal system, the methyl group (CH₃), and the various C-H and C-C bonds of the aliphatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative would be expected to exhibit several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration. For a saturated cyclic ketone, this band typically appears in the region of 1725–1705 cm⁻¹. The exact position can be influenced by ring strain and the electronic environment. In the case of 6-oxaspiro[4.5]decan-9-one, a strong absorption band around 1715 cm⁻¹ would be anticipated.

The ether linkage of the tetrahydropyran (B127337) ring gives rise to characteristic C-O-C stretching vibrations. These usually appear as strong bands in the fingerprint region, typically between 1260 and 1000 cm⁻¹. Specifically, an asymmetric C-O-C stretching vibration is expected around 1200 cm⁻¹, while a symmetric stretch would appear at a lower wavenumber.

The presence of the methyl group would be indicated by C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are typically observed in the 2960–2870 cm⁻¹ region. Bending vibrations for the methyl group usually appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The various methylene (CH₂) groups in the cyclohexane (B81311) and tetrahydropyran rings will also contribute to the C-H stretching region (2950–2850 cm⁻¹) and exhibit scissoring vibrations around 1465 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretching1725–1705Strong
C-O-C (Ether)Asymmetric Stretching1260–1200Strong
Symmetric Stretching1150–1000Strong
C-H (Methyl)Asymmetric Stretching~2960Medium-Weak
Symmetric Stretching~2870Medium-Weak
Asymmetric Bending~1450Medium
Symmetric Bending~1375Medium-Weak
C-H (Methylene)Asymmetric Stretching~2925Medium
Symmetric Stretching~2855Medium
Scissoring~1465Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like the carbonyl group give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the C-C bond vibrations within the ring systems are expected to be more prominent in the Raman spectrum.

The carbonyl stretch is also observable in the Raman spectrum, typically in the same region as in the IR spectrum (1725–1705 cm⁻¹), although its intensity can vary. The C-O-C stretching vibrations of the ether group will also be present. A significant feature in the Raman spectrum would be the various C-C stretching and skeletal deformation modes of the spirocyclic system, which typically appear in the fingerprint region below 1500 cm⁻¹. The symmetric "breathing" modes of the rings can also give rise to characteristic Raman signals.

The C-H stretching vibrations of the methyl and methylene groups are also Raman active and appear in the 3000–2800 cm⁻¹ region. The table below summarizes the expected prominent Raman shifts for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretching3000–2800Strong
C=O (Ketone)Stretching1725–1705Medium
C-C (Ring)Skeletal Vibrations1200–800Medium-Strong
C-O-C (Ether)Stretching1150–1000Medium

In the absence of experimental spectra for this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra, providing a theoretical basis for comparison with experimental data of related compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, provided that a suitable single crystal can be obtained. This technique provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformation and stereochemistry of a spirocyclic compound like this compound.

For a derivative of this compound, a single-crystal X-ray diffraction analysis would unequivocally establish the relative stereochemistry of the methyl group and the conformation of the two rings. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The cyclohexane ring can also exist in a chair conformation. The spirocyclic nature of the molecule introduces specific conformational constraints.

A crystallographic study would provide key structural parameters. For instance, in related oxaspiro[4.5]decane derivatives, the C-O bond lengths within the tetrahydropyran ring are typically around 1.43 Å, and the C-C bond lengths are in the range of 1.52–1.54 Å. The bond angles within the rings would be close to the tetrahedral angle of 109.5°, with some deviation due to the cyclic structure. The carbonyl C=O bond length is expected to be approximately 1.21 Å.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be revealed. This includes information about intermolecular interactions such as hydrogen bonds (if applicable for derivatives with appropriate functional groups) and van der Waals forces, which govern the physical properties of the solid material.

Below is a table summarizing the type of structural data that would be obtained from an X-ray crystallographic analysis of a this compound derivative.

ParameterInformation Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-O, C-C, C-H).
Bond AnglesThe angles between adjacent bonds (e.g., O-C-C, C-C-C).
Torsional AnglesThe dihedral angles that define the conformation of the rings.
Crystal PackingThe arrangement of molecules in the crystal and intermolecular interactions.

While no specific X-ray crystal structure for this compound is publicly available, analysis of closely related spiroketal structures provides a reliable basis for predicting its solid-state conformation.

Computational and Theoretical Investigations of 2 Methyl 6 Oxaspiro 4.5 Decan 9 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure of molecules. DFT is a computational method used to model the electron density of a system to determine its energy and other properties. This approach is invaluable for predicting the geometry, stability, and reactivity of molecules like 2-Methyl-6-oxaspiro[4.5]decan-9-one.

DFT calculations can elucidate the electronic landscape of this compound, providing a basis for understanding its chemical behavior. Key aspects that can be investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): An MESP map visualizes the charge distribution on the molecular surface. Red regions (negative potential) indicate areas rich in electrons, such as around the carbonyl oxygen and the ether oxygen, which are susceptible to electrophilic attack. Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack.

Global and Local Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated. These descriptors, summarized in the table below, provide quantitative measures of chemical reactivity and selectivity.

DescriptorFormulaInterpretation for this compound
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution.
Chemical Potential (μ) μ = -(IP + EA) / 2The "escaping tendency" of electrons.
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the molecule's ability to act as an electrophile.

Fukui functions can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

The formation of the 6-oxaspiro[4.5]decane core typically involves an intramolecular cyclization. DFT is a powerful tool for modeling the reaction pathway of such transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For this compound, this would involve modeling the key bond-forming step that creates the spirocyclic junction. Transition state theory, combined with DFT calculations, allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur). This provides critical information on reaction feasibility and kinetics. For example, modeling could compare different potential cyclization pathways to determine the most favorable mechanism under specific conditions.

Molecular Dynamics (MD) Simulations for Conformational Studies

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular motion and conformational changes. researchgate.net

The spirocyclic structure of this compound consists of two connected rings: a substituted tetrahydrofuran (B95107) ring and a cyclohexanone (B45756) ring. Each ring can adopt several low-energy conformations. researchgate.net

The cyclohexanone ring typically exists in chair, boat, or twist-boat conformations.

The tetrahydrofuran ring often adopts an envelope or twist conformation.

MD simulations can explore the conformational landscape of the entire molecule, identifying the most stable conformers and the energy barriers between them. These simulations would reveal the dynamic behavior of the rings, such as the rate of ring-flipping and the preferred orientation of the methyl group (axial vs. equatorial). Analysis of a related spiro system showed that the five-membered ring can adopt an envelope conformation while the six-membered ring can be in a flat boat form. researchgate.net

Ring SystemPossible Conformations
Cyclohexanone Ring Chair, Boat, Twist-Boat
Tetrahydrofuran Ring Envelope, Twist

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (e.g., water) or use an implicit solvent model to study these effects. For this compound, simulations in different solvents would reveal how solvation affects its conformational preferences and dynamics. For instance, polar solvents might stabilize certain conformers by forming hydrogen bonds with the carbonyl or ether oxygens, altering the conformational equilibrium compared to the gas phase or a nonpolar solvent.

In Silico Structure-Activity Relationship (SAR) Studies on Spirocyclic Scaffolds

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to correlate a molecule's chemical structure with its biological activity. Spirocyclic scaffolds are of great interest because their rigid, three-dimensional nature can improve pharmacological properties like potency and selectivity. semanticscholar.org The introduction of a spirocyclic core often increases the fraction of sp³-hybridized carbons (Fsp³), a feature associated with successful drug candidates. semanticscholar.org

For the this compound scaffold, SAR studies would involve creating a virtual library of related compounds by modifying specific parts of the molecule. These modifications could include:

Changing the substituent at the 2-position (e.g., replacing methyl with ethyl, phenyl, etc.).

Altering the position or nature of the ketone group.

Introducing substituents on the cyclohexanone ring.

Computational tools can then predict how these structural changes affect properties relevant to biological activity, such as binding affinity to a target protein (via molecular docking) or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The goal is to build a predictive model that guides the design of new, more potent, and selective compounds.

The following table provides a hypothetical example of an SAR study on this scaffold, illustrating how structural modifications could be correlated with a predicted activity.

CompoundR1 (Position 2)R2 (Position 9)Predicted Activity (Illustrative)Key Observation
1 -CH₃=OBaselineParent compound.
2 -H=ODecreasedSuggests the methyl group is important for activity.
3 -CH₂CH₃=OIncreasedA slightly larger alkyl group may improve hydrophobic interactions.
4 -CH₃-OH (axial)DecreasedIndicates the ketone is likely crucial, possibly as a hydrogen bond acceptor.
5 -CH₃-OH (equatorial)DecreasedConfirms the importance of the carbonyl group.

Ligand-Protein Docking for Target Interaction Prediction (for relevant analogues)

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. chemrxiv.orgyoutube.com This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and interaction patterns between a ligand and a receptor's binding site. chemrxiv.orgyoutube.com For analogues of this compound, docking studies can elucidate potential biological targets and provide a rationale for observed biological activities.

The process involves the use of scoring functions to rank different binding poses, with lower scores typically indicating more favorable interactions. chemrxiv.org For instance, studies on other spiroketal-containing molecules have successfully employed docking to understand their mechanism of action. nih.gov In a hypothetical docking study of an analogue of this compound against a protein kinase, the interactions could be tabulated as shown below.

Table 1: Hypothetical Ligand-Protein Docking Interaction Data for a this compound Analogue

Interacting ResidueInteraction TypeDistance (Å)
LYS78Hydrogen Bond2.1
GLU95Hydrogen Bond2.5
LEU132Hydrophobic3.8
VAL61Hydrophobic4.2
PHE150Pi-Pi Stacking4.5

This table is for illustrative purposes and does not represent actual experimental data.

The insights gained from such studies can guide the design of more potent and selective inhibitors by identifying key interactions that can be optimized. nih.gov The accuracy of docking predictions can be influenced by the quality of the protein crystal structure and the sophistication of the scoring function used. chemrxiv.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). dergipark.org.trnih.gov

For a series of bioactive analogues of this compound, a ligand-based pharmacophore model could be developed. This model might consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr Such a model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired pharmacological profile. nih.govd-nb.info

Table 2: Example Pharmacophore Model Features for a Class of Spiroketal Analogues

FeatureTypeRadius (Å)
HBA 1Hydrogen Bond Acceptor1.2
HBD 1Hydrogen Bond Donor1.0
HYD 1Hydrophobic1.5
HYD 2Hydrophobic1.8
ARO 1Aromatic Ring1.6

This table is for illustrative purposes and does not represent actual experimental data.

The development of pharmacophore models for spirocyclic ligands has been successfully applied in the discovery of potent and selective ligands for various receptors. nih.gov The use of these models can lead to the discovery of structurally diverse compounds, a concept known as scaffold hopping. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. youtube.commdpi.com These predictions are invaluable for structure elucidation and for confirming the identity of newly synthesized compounds. youtube.com

By calculating the theoretical spectroscopic data for this compound and comparing it with experimental data, a high degree of confidence in the structural assignment can be achieved. Discrepancies between the calculated and experimental spectra can point to incorrect structural assignments or the presence of conformational isomers. researchgate.net

For example, the theoretical ¹³C NMR chemical shifts can be calculated and correlated with the experimental values.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C235.234.8
C328.928.5
C439.138.7
C5 (spiro)109.8109.5
C765.465.1
C830.129.8
C9 (C=O)208.5208.1
C1045.344.9
C1' (Methyl)21.721.4

This table is for illustrative purposes and does not represent actual experimental data.

The strong correlation between the predicted and experimental data would provide robust support for the assigned structure of this compound. Similar comparisons can be made for ¹H NMR and IR spectra, where calculated vibrational frequencies are often scaled to improve agreement with experimental results. mdpi.com

Exploration of Biological and Pharmacological Relevance of Oxaspiro 4.5 Decanone Scaffolds

Naturally Occurring Spiroacetals and Their Bioactive Properties

Spiroacetals, characterized by a spirocyclic junction of two acetal-containing rings, are a prominent feature in many natural products exhibiting a wide range of biological activities.

Overview of Spiroacetal Natural Products with Biological Activity

Nature has produced a diverse array of spiroacetal-containing molecules with significant therapeutic potential. These compounds often possess potent biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netnih.gov For instance, certain steroid dimers incorporating a trioxabispiroacetal moiety have demonstrated cytotoxicity against cancer cell lines. researchgate.net The inherent bioactivity of these natural scaffolds makes them attractive starting points for drug discovery programs.

Below is a table summarizing some naturally occurring spiroacetals and their observed biological activities:

Natural Product ClassExampleBiological Activity
Steroid DimersTrioxabispiroacetal derivativesCytotoxicity against HeLa cancer cells researchgate.net
PolyketidesNot specifiedAntimicrobial, Antifungal
TerpenoidsNot specifiedAnti-inflammatory, Neuroprotective

Structural Similarity and Bioisosteric Potential of 2-Methyl-6-oxaspiro[4.5]decan-9-one Core

The this compound core shares structural similarities with the spiroacetal moieties found in these bioactive natural products. This structural resemblance suggests that it could serve as a valuable bioisostere. Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a better pharmacological profile. The oxaspiro[4.5]decanone core, therefore, holds promise as a scaffold for the development of novel therapeutic agents that mimic the biological effects of more complex natural products.

Enzyme Modulation and Inhibition Studies for Spiroketone Derivatives

Spiroketone derivatives, including those based on the oxaspiro[4.5]decanone scaffold, have been investigated for their ability to modulate the activity of various enzymes.

In Vitro Enzyme Assay Methodologies

The investigation of enzyme inhibition by spiroketone derivatives relies heavily on in vitro enzyme assays. databiotech.co.il These assays are crucial for determining the potency and mechanism of action of potential inhibitors. nih.gov Common methodologies include:

High-Throughput Screening (HTS): Allows for the rapid testing of large libraries of compounds to identify initial "hits" that modulate the activity of a target enzyme. databiotech.co.il

Radiochemical Assays: Utilize radiolabeled substrates to measure enzyme activity, offering high sensitivity. nih.gov

Fluorescence-Based Assays: Employ fluorescent probes that change their properties upon enzymatic reaction, enabling real-time monitoring of activity. nih.gov

Spectrophotometric Assays: Measure changes in absorbance of light at a specific wavelength to quantify enzyme activity. nih.gov

These assays provide essential data on inhibitor potency (e.g., IC50 values) and can help elucidate the mode of inhibition (e.g., competitive, non-competitive). databiotech.co.ilnih.gov

Structure-Based Ligand Design for Enzyme Targets

Once an initial hit is identified, structure-based ligand design can be employed to optimize its inhibitory activity. nih.gov This process involves:

Determining the 3D Structure: The three-dimensional structure of the target enzyme in complex with the inhibitor is determined, typically using X-ray crystallography or NMR spectroscopy. nih.gov

Analyzing Interactions: The binding mode of the inhibitor within the enzyme's active site is analyzed to understand the key molecular interactions responsible for its affinity.

Designing Analogs: Based on this structural information, new analogs of the inhibitor are designed with modifications intended to enhance binding affinity and selectivity. nih.govnih.gov This iterative process of design, synthesis, and testing can lead to the development of highly potent and specific enzyme inhibitors. nih.gov

Receptor Interaction Studies for Oxaspiro[4.5]decan-9-one Analogs

Analogs of oxaspiro[4.5]decan-9-one have been the subject of receptor interaction studies, particularly in the context of G protein-coupled receptors (GPCRs). For instance, the compound TRV130 (oliceridine), which contains a 6-oxaspiro[4.5]decane moiety, is a G protein-biased agonist at the μ-opioid receptor. acs.orgnih.gov

Studies on such analogs have provided valuable insights into how these molecules bind to and activate receptors. Molecular dynamics simulations and analysis of ligand-receptor interactions have been used to understand the stable binding poses and the allosteric modulation of the receptor. nih.gov This research is crucial for the structure-based design of new ligands with desired signaling properties, potentially leading to safer and more effective drugs. acs.orgnih.gov

Ligand Binding Affinity and Selectivity Profiling (e.g., Opioid Receptors)

Derivatives of spirocyclic structures, including those related to the oxaspiro[4.5]decanone core, have been investigated for their ability to bind to various receptors, with a notable focus on opioid receptors. The rigid conformational nature of the spirocyclic system can lead to high selectivity and affinity for specific receptor subtypes.

Research into 1-azaspiro[4.5]decan-10-yl amides, which share a spirocyclic core, has demonstrated that certain tertiary amides in this series exhibit potent and selective binding to the µ-opioid receptor. nih.gov This selectivity is significant as these compounds show minimal affinity for the κ-opioid receptor, despite structural similarities to known κ-agonists. nih.gov The conformationally restricted nature of the spirocyclic ring system is believed to contribute to this receptor selectivity. nih.gov An X-ray crystal structure of a related compound confirmed that the spirocyclic amine maintains the chair conformation of the cyclohexane (B81311) ring, which may be a key factor in its interaction with µ- and δ-receptors. nih.gov

Further studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have identified a novel chemotype with selective agonist activity at the δ-opioid receptor (DOR). researchgate.net For instance, one compound from this series displayed a 9.6-fold binding selectivity for DOR over the µ-opioid receptor (MOR). researchgate.net The development of such selective ligands is crucial for targeting specific therapeutic pathways while minimizing off-target effects.

A multi-pronged computational approach, including molecular docking, has been developed to predict the binding affinity of new synthetic opioids to the µ-opioid receptor. nih.gov This method has shown a strong correlation between docking scores and experimentally determined binding affinities for a range of fentanyl derivatives, indicating its potential to assess the risk of uncharacterized substances. nih.gov

The binding of opioids to their receptors can be influenced by various factors, including the protonation state of the ligand and specific amino acid residues within the receptor's binding pocket. mdpi.com For example, mutations in residues such as Y3.33 and W7.35 in the MOR have been shown to alter the binding affinity of ligands like morphine and fentanyl. mdpi.com

Interactive Table: Opioid Receptor Binding Affinity of Spirocyclic Derivatives

Compound Class Receptor Target Binding Affinity/Selectivity Reference
1-Azaspiro[4.5]decan-10-yl amides µ-Opioid Receptor Potent and selective binding nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-diones δ-Opioid Receptor 9.6-fold selectivity for DOR over MOR researchgate.net

G Protein-Biased Signaling Investigation (for relevant analogues)

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same G protein-coupled receptor (GPCR). nih.gov This is a significant area of research as it offers the potential to develop drugs with more specific therapeutic effects and fewer side effects. nih.gov

For opioid receptors, G protein-dependent signaling is associated with the desired analgesic effects, while β-arrestin-mediated signaling is often linked to adverse effects like respiratory depression and constipation. nih.govnih.gov Therefore, developing G protein-biased agonists for opioid receptors is a key therapeutic strategy. nih.gov The biased ligand TRV130 (oliceridine) for the µ-opioid receptor is a prime example, as it preferentially activates G protein signaling, leading to reduced adverse effects compared to traditional opioids like morphine. nih.gov

Different ligands can induce distinct active conformations of a receptor, leading to the activation of different signaling pathways. nih.gov For instance, at the α2-adrenergic receptor, catecholamine analogues tend to activate Gαq signaling, while other analogues selectively activate Gαi/o signaling. nih.gov This highlights the nuanced control that ligand structure can exert over intracellular signaling.

The voltage sensitivity of opioid receptor activation is another layer of complexity, with some ligands showing increased receptor activation upon membrane depolarization, while others show a decrease. elifesciences.org These differences in voltage sensitivity are tied to the specific molecular interactions between the ligand and the receptor. elifesciences.org

Antimicrobial and Antifungal Potential of Spiroketone Derivatives

Spiroketone derivatives and other spirocyclic compounds have emerged as a promising class of antimicrobial and antifungal agents. nih.govresearchgate.netresearchgate.netnih.gov Their unique three-dimensional structures can lead to novel interactions with microbial targets.

Several studies have highlighted the potential of spiro compounds. For example, a series of spiro-1,4-dihydropyridines demonstrated stronger antifungal activity against Aspergillus flavus, Aspergillus fumigatus, and Candida albicans than the standard drug fluconazole, possibly by inhibiting chitin (B13524) synthesis. nih.gov Similarly, certain spiro-thiazolidine derivatives have shown considerable antifungal efficacy against Candida albicans. researchgate.net

In the realm of antibacterial agents, spiro-4H-pyran derivatives, particularly those incorporating an indole (B1671886) and a cytosine-like ring, have exhibited good antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. nih.gov Another study on spiro derivatives containing pyrido[1,2-a]pyrimidine (B8458354) and quinoline (B57606) moieties found that some compounds displayed promising in vitro antimicrobial activity against various bacterial and fungal strains. researchgate.net

The oxazolidinone class of compounds, which can be considered structurally related to the broader family of spirocycles, includes the antibiotic linezolid. nih.gov Research in this area has led to the development of new oxazolidinone derivatives with activity against Gram-negative bacteria, a significant challenge in antimicrobial drug discovery. nih.gov

Interactive Table: Antimicrobial and Antifungal Activity of Spiroketone Derivatives

Compound Class Organism Activity Reference
Spiro-1,4-dihydropyridines A. flavus, A. fumigatus, C. albicans Stronger than fluconazole nih.gov
Spiro-thiazolidines C. albicans MIC of 312 µg/mL researchgate.net
Spiro-4H-pyrans S. aureus, S. pyogenes Good antibacterial effects nih.gov

Anticancer Research Applications for Spirocyclic Compounds

Spirocyclic compounds, including the spirooxindole scaffold, are a significant area of focus in anticancer drug discovery. researchgate.netnih.govresearchgate.netnih.gov Their complex and rigid structures allow for precise interactions with various biological targets involved in cancer progression.

In Vitro Cytotoxicity and Antiproliferative Assays

In another study, novel spiro-pyrrolopyridazine derivatives were investigated for their cytotoxic potential against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. acs.org One compound, SPP10, exhibited significant and selective cytotoxicity against these cancer cell lines with low impact on non-tumorigenic cells. acs.org Similarly, a series of spiro[chroman-2,4′-piperidin]-4-one derivatives were evaluated against human breast (MCF-7), ovarian (A2780), and colorectal adenocarcinoma (HT-29) cell lines, with one compound showing potent activity with IC50 values in the low micromolar range. researchgate.net

The green synthesis of spiro compounds has also yielded derivatives with antiproliferative activities against human colon carcinoma (HCT116), prostate carcinoma (PC3), promyelocytic leukemia (HL60), and astrocytoma (SNB19) cell lines. nih.gov

Interactive Table: In Vitro Cytotoxicity of Spirocyclic Compounds

Compound Class Cancer Cell Line(s) IC50 Values Reference
Spirocyclic Clavatadine Analogs A-375 (Melanoma) Varied nih.gov
Spiro-pyrrolopyridazines (SPP10) MCF-7, H69AR, PC-3 2.31 - 4.2 µM acs.org
Spiro[chroman-2,4'-piperidin]-4-ones MCF-7, A2780, HT-29 0.31 - 5.62 µM (most potent) researchgate.net

Molecular Mechanisms of Action in Cancer Cells (e.g., NF-kB pathway inhibition)

Understanding the molecular mechanisms by which spirocyclic compounds exert their anticancer effects is crucial for their development as therapeutic agents. A significant mechanism that has been identified for some of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.comnih.govnih.govresearchgate.net

The NF-κB pathway plays a critical role in cancer by regulating genes involved in cell growth, survival, inflammation, and metastasis. researchgate.net Constitutive activation of NF-κB is observed in many cancers and contributes to resistance to chemotherapy and radiotherapy by protecting cancer cells from apoptosis. nih.govresearchgate.net Therefore, inhibiting the NF-κB pathway is a promising strategy for cancer therapy. nih.gov

One study demonstrated that the natural compound biseugenol B, which has a structure that can be related to spirocyclic frameworks, induces apoptosis in human prostate cancer cells by inhibiting the translocation of NF-κB from the cytoplasm to the nucleus. dovepress.com This prevents NF-κB from activating its target genes, thereby promoting cell death. dovepress.com Similarly, a compound isolated from a marine fungus, FGFC1, was found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by down-regulating genes in the NF-κB pathway. mdpi.com This led to cell cycle arrest and apoptosis. mdpi.com

Other mechanisms of action for spirocyclic compounds in cancer cells include the induction of apoptosis through caspase-dependent pathways and the disruption of the p53-MDM2 interaction. nih.govnih.gov For example, some spirocyclic bromotyrosines were found to induce apoptosis, albeit at a low level. nih.gov Spirooxindole derivatives have been shown to act as inhibitors of the p53-MDM2 interaction, which reactivates the tumor suppressor function of p53. nih.gov

Applications and Future Directions in 2 Methyl 6 Oxaspiro 4.5 Decan 9 One Research

Utility as Chiral Building Blocks in Complex Organic Synthesis

The inherent chirality and rigid conformational structure of 2-Methyl-6-oxaspiro[4.5]decan-9-one and its derivatives make them highly sought-after chiral building blocks in the asymmetric synthesis of complex organic molecules. The stereocenters present in the spirocyclic framework serve as valuable starting points for the construction of intricate molecular architectures with high stereochemical control.

For instance, the synthesis of various natural products containing spiroketal moieties can be envisioned starting from appropriately substituted this compound derivatives. The manipulation of the ketone and the ether linkage allows for the introduction of further functionality and the elaboration of the carbon skeleton to achieve the desired target molecule.

Development of Advanced Synthetic Methodologies for Spirocyclic Systems

The synthesis of spirocyclic systems, such as this compound itself, presents a significant challenge in organic synthesis. The creation of the spirocenter, a quaternary carbon atom that is part of two rings, requires specific and often sophisticated synthetic strategies. Research in this area is focused on developing novel and efficient methods for the construction of these unique three-dimensional structures.

Recent advancements have included the development of one-pot synthetic methods for constructing 6-oxa-spiro[4.5]decane skeletons. nih.gov These methods often involve elegant reaction cascades that merge multiple transformations in a single operation, thereby increasing efficiency and reducing waste. nih.gov For example, a facile one-pot synthesis has been developed that combines the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration to generate a variety of 6-oxa-spiro[4.5]decane derivatives. nih.gov Such methodologies are crucial for accessing a diverse range of spirocyclic compounds for further investigation and application.

Exploration of Novel Biological Targets for Oxaspiroketone Scaffolds

The oxaspiroketone scaffold is a recurring motif in a number of biologically active natural products. This has spurred interest in exploring the potential of synthetic oxaspiroketones, including derivatives of this compound, to interact with novel biological targets. The rigid and defined three-dimensional shape of these molecules can lead to high-affinity and selective binding to protein pockets.

For example, some natural compounds containing an oxaspiroketone core have demonstrated inhibitory effects against various enzymes. biosynth.com This has led researchers to investigate the potential of these scaffolds in developing new therapeutic agents. The compound 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, an oxaspiro compound, has been found in various natural sources and is noted for its potential pharmacological activities. chemicalbook.com While direct biological activity studies on this compound are not extensively documented in the provided results, the broader class of oxaspiroketones shows promise.

Future research will likely focus on screening libraries of diverse oxaspiroketone derivatives against a wide range of biological targets, including enzymes and receptors implicated in various diseases. This exploration could uncover new lead compounds for drug discovery programs.

Integration of Computational and Experimental Approaches for Compound Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in modern chemical research. rsc.org In the context of this compound and its analogues, computational tools can be employed to predict molecular properties, reaction outcomes, and biological activities.

Computational methods, such as density functional theory (DFT) calculations, can provide insights into the conformational preferences, electronic properties, and reactivity of these spirocyclic molecules. This information can guide the design of new synthetic targets with desired characteristics. For instance, computational screening can assist in the development of novel bacterial topoisomerase inhibitors. vanderbilt.edu

Experimental validation of computational predictions is crucial for refining the theoretical models and ensuring their accuracy. This iterative process of computational design, chemical synthesis, and experimental testing accelerates the discovery and optimization of new compounds with specific applications. The collaboration between theoretical and experimental chemists is essential for building more accurate predictive models. rsc.org

Role in Chemical Biology Tool Development and Probe Synthesis

The unique structural features of this compound make it an attractive scaffold for the development of chemical biology tools and probes. These tools are instrumental in studying biological processes at the molecular level.

By functionalizing the oxaspiroketone core with reporter groups, such as fluorescent dyes or affinity tags, researchers can create molecular probes to visualize and track biological molecules or events within living cells. The rigid spirocyclic framework can provide a stable platform for the precise positioning of these reporter groups.

A bioorthogonal theranostic scaffold, for example, can be designed to release a therapeutic agent and a fluorescent reporter simultaneously upon a specific trigger. nih.gov While not directly involving this compound, this illustrates the potential of using well-defined chemical scaffolds for such applications. The development of such probes based on the oxaspiroketone core could enable researchers to gain a deeper understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-6-oxaspiro[4.5]decan-9-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves spirocyclic ring formation via ring-closing metathesis or acid-catalyzed cyclization . For example:

  • Step 1 : React a keto-ester precursor (e.g., methyl cyclohexenone carboxylate) with a methyl-substituted diol under acidic conditions to form the spirocyclic core .
  • Step 2 : Optimize temperature (60–80°C) and solvent (e.g., THF or DCM) to enhance ring closure efficiency.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (15–30%) are achieved by controlling stoichiometry and avoiding over-oxidation .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • Methodology : Use orthogonal techniques for cross-validation:

  • NMR : Assign peaks using 1^1H and 13^{13}C NMR. The methyl group at position 2 should show a singlet (~1.2 ppm in 1^1H), while the spiro carbon (C9) appears at ~210 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z 170.1 (calculated for C10_{10}H14_{14}O2_2) with fragmentation patterns matching spirocyclic cleavage .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Scenario : Discrepancy between observed NMR shifts and computational predictions (e.g., DFT calculations).
  • Solution :

Validate experimental conditions (e.g., solvent polarity, temperature) to rule out tautomerism or dynamic effects .

Perform 2D NMR (COSY, HSQC) to confirm coupling networks and assign stereochemistry .

Compare with analogs (e.g., 6-oxaspiro[4.5]decan-9-one derivatives) to identify substituent-induced shifts .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound?

  • Methodology :

  • In vitro assays :
  • Antimicrobial Activity : Use microdilution assays (e.g., against S. aureus and E. coli) with MIC values reported in μg/mL. Include positive controls (e.g., ampicillin) and solvent blanks .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Calculate IC50_{50} values and compare to non-cancerous cells (e.g., HEK293) .
  • Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and dose-response curves to assess potency .

Q. How can theoretical approaches (e.g., DFT, molecular docking) predict the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., carbonyl group at C9). Compare HOMO-LUMO gaps to assess stability .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial topoisomerase IV) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

Q. What strategies mitigate stability issues in this compound under varying pH and temperature?

  • Methodology :

  • Stability Testing :
  • pH Stability : Incubate compound in buffers (pH 2–12) for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Stability : Heat samples (40–80°C) and analyze by TGA/DSC to identify decomposition thresholds .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.